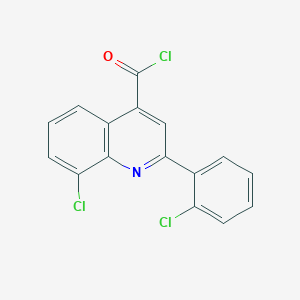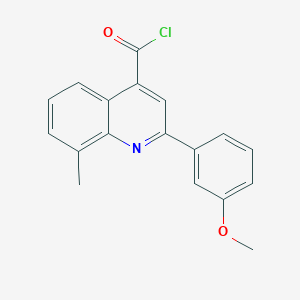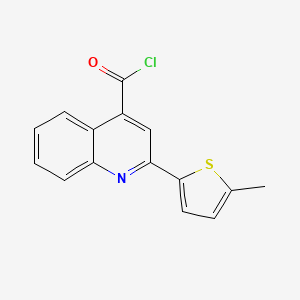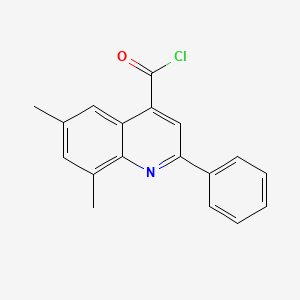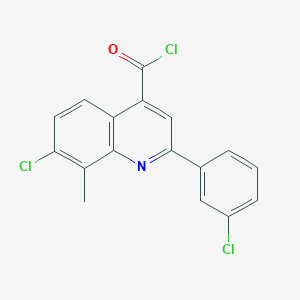
7-氯-2-(3-氯苯基)-8-甲基喹啉-4-酰氯
描述
The compound “7-Chloro-2-(3-chlorophenyl)-8-methylquinoline-4-carbonyl chloride” is a quinoline derivative . Quinoline is a heterocyclic aromatic organic compound with the molecular formula C9H7N . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
Synthesis Analysis
Quinoline derivatives can be synthesized using various methods. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The specific structure of “7-Chloro-2-(3-chlorophenyl)-8-methylquinoline-4-carbonyl chloride” would include additional functional groups attached to this basic quinoline structure.Chemical Reactions Analysis
Quinoline and its derivatives can undergo a wide range of chemical reactions. These include various synthesis protocols and functionalization for biological and pharmaceutical activities . Specific reactions for “7-Chloro-2-(3-chlorophenyl)-8-methylquinoline-4-carbonyl chloride” would depend on the presence and position of its functional groups.Physical And Chemical Properties Analysis
The physical and chemical properties of “7-Chloro-2-(3-chlorophenyl)-8-methylquinoline-4-carbonyl chloride” would depend on its specific structure and functional groups. For example, similar compounds have been found to have a density of 1.3±0.1 g/cm3, a boiling point of 283.7±20.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C .科学研究应用
光物理性质和计算研究
Albertino 等人 (2007) 的一项研究探讨了新型铼三羰基配合物的光物理性质和计算研究,包括基于 2-(苯并[d]-X-唑-2-基)-4-甲基喹啉衍生物的配合物,这在结构上与 7-氯-2-(3-氯苯基)-8-甲基喹啉-4-酰氯相关。这些配合物已通过各种技术表征,包括红外、核磁共振和发光,并且通过 X 射线衍射获得了它们的晶体结构。此类研究对于了解这些配合物的光学性质和电子结构至关重要 (Albertino 等,2007).
氯化锂诱导的解离
Ryabov (1984) 的研究深入探讨了氯化锂诱导的环钯化配体从氯化(配体-C,N)三苯基膦钯(II)配合物中解离,其中包括 8-甲基喹啉。该研究提供了对乙酸溶剂中的溶剂分解反应的见解,这是一个与理解此类化合物在各种反应中的化学行为和应用相关的过程 (Ryabov,1984).
与亚硫酰氯的反应
Al-Shaar 等人 (1988) 报道了 4-甲基喹啉与热亚硫酰氯的反应,导致形成各种氯化喹啉衍生物。这项研究对于理解 7-氯-2-(3-氯苯基)-8-甲基喹啉-4-酰氯在合成相关化合物中的化学转化和潜在应用具有重要意义 (Al-Shaar 等,1988).
光电和电荷传输性质
Irfan 等人 (2020) 的一项研究考察了与该化合物密切相关的氢化喹啉衍生物的光电、非线性和电荷传输性质。他们采用密度泛函理论来分析结构、电子和光学性质,有助于理解这些化合物在材料科学中的潜在应用 (Irfan 等,2020).
衍生物的合成和表征
Navabeh 和 Kazemi (2015) 合成了新型 4-氧代-1, 4-二氢喹啉-3-羧酰胺衍生物并对其进行了表征,从涉及类似喹啉结构的反应开始。这项研究为喹啉衍生物的合成途径和性质提供了宝贵的见解 (Navabeh & Kazemi,2015).
未来方向
Quinoline derivatives have shown promise in various fields, including medicinal chemistry . Future research could explore the potential applications of “7-Chloro-2-(3-chlorophenyl)-8-methylquinoline-4-carbonyl chloride” in these areas. Additionally, further studies could investigate its synthesis, properties, and mechanism of action in more detail.
作用机制
Target of Action
Quinoline derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities .
Mode of Action
It is known that certain quinoline derivatives act as monoamine oxidase inhibitors, preventing the breakdown of serotonin, dopamine, and norepinephrine by binding to monoamine oxidase, elevating their levels in nerve endings . This action sustains these key neurotransmitters, potentially aiding antidepressant effects by prolonging their activity in the central nervous system .
Biochemical Pathways
Quinoline derivatives are known to interact with various biochemical pathways, influencing a wide range of biological and pharmaceutical activities .
Result of Action
Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .
Action Environment
The synthesis of quinoline derivatives has been known to be influenced by various environmental factors .
生化分析
Biochemical Properties
7-Chloro-2-(3-chlorophenyl)-8-methylquinoline-4-carbonyl chloride plays a significant role in biochemical reactions, particularly in the field of proteomics research. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain proteases, leading to the inhibition or activation of these enzymes. The nature of these interactions is primarily based on the compound’s ability to form covalent bonds with the active sites of the enzymes, thereby altering their catalytic activity .
Cellular Effects
The effects of 7-Chloro-2-(3-chlorophenyl)-8-methylquinoline-4-carbonyl chloride on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and apoptosis. Additionally, 7-Chloro-2-(3-chlorophenyl)-8-methylquinoline-4-carbonyl chloride can alter the expression of specific genes involved in metabolic processes, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, 7-Chloro-2-(3-chlorophenyl)-8-methylquinoline-4-carbonyl chloride exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and receptors. This compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The temporal effects of 7-Chloro-2-(3-chlorophenyl)-8-methylquinoline-4-carbonyl chloride in laboratory settings have been studied extensively. Over time, this compound exhibits changes in stability and degradation, which can impact its long-term effects on cellular function. In vitro studies have shown that the compound remains stable under specific conditions, but it can degrade over time when exposed to certain environmental factors, such as light and temperature. In vivo studies have also demonstrated that prolonged exposure to 7-Chloro-2-(3-chlorophenyl)-8-methylquinoline-4-carbonyl chloride can lead to cumulative effects on cellular function, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of 7-Chloro-2-(3-chlorophenyl)-8-methylquinoline-4-carbonyl chloride vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of 7-Chloro-2-(3-chlorophenyl)-8-methylquinoline-4-carbonyl chloride can result in toxic or adverse effects, including cellular damage and apoptosis .
Metabolic Pathways
7-Chloro-2-(3-chlorophenyl)-8-methylquinoline-4-carbonyl chloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key metabolic enzymes, such as cytochrome P450, leading to changes in the metabolism of other compounds. Additionally, it can affect the levels of specific metabolites, thereby altering the overall metabolic profile of the cell .
Transport and Distribution
The transport and distribution of 7-Chloro-2-(3-chlorophenyl)-8-methylquinoline-4-carbonyl chloride within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus. The distribution of 7-Chloro-2-(3-chlorophenyl)-8-methylquinoline-4-carbonyl chloride within tissues can also influence its overall biological effects .
Subcellular Localization
The subcellular localization of 7-Chloro-2-(3-chlorophenyl)-8-methylquinoline-4-carbonyl chloride plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, the localization of 7-Chloro-2-(3-chlorophenyl)-8-methylquinoline-4-carbonyl chloride to the nucleus can impact gene expression by interacting with nuclear proteins and transcription factors .
属性
IUPAC Name |
7-chloro-2-(3-chlorophenyl)-8-methylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl3NO/c1-9-14(19)6-5-12-13(17(20)22)8-15(21-16(9)12)10-3-2-4-11(18)7-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKXJZYGCVADPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)Cl)C3=CC(=CC=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



